
Boc-DL-o-tyrosine
Descripción general
Descripción
Boc-DL-o-tyrosine, also known as (S)-2-((tert-butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid, is a compound used in organic chemistry and scientific research fields. It has a molecular formula of C14H19NO5 and a molecular weight of 281.3 .
Synthesis Analysis
The synthesis of Boc-DL-o-tyrosine involves the reaction of L-tyrosine with (Boc)2O in the presence of sodium hydroxide or potassium hydroxide . This method is considered safe and convenient, with low pollution and high yield, making it suitable for industrial production .
Molecular Structure Analysis
The molecular structure of Boc-DL-o-tyrosine consists of a tyrosine molecule protected at both the amino moiety (as tert-butoxycarbonyl; Boc) and carboxylic group . The structure allows for the compound’s unique properties and applications in various scientific research fields.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatographic Determination
Boc-DL-o-tyrosine is used in a high-performance liquid chromatographic (HPLC) method for the determination of aspartic acid (Asp), serine (Ser), and alanine (Ala) enantiomers . This method uses pre-column derivatization with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) and has been successfully validated using standard amino acids .
Tyrosine Bioconjugation
Tyrosine bioconjugation is an emergent alternative in protein bioconjugation, which is a rapidly progressing field of research with wide-ranging applications . Boc-DL-o-tyrosine can be used in conjunction with cysteine and lysine modification to obtain proteins with multiple different modifications .
Development of Well-Defined Biomaterials
Protein bioconjugates, including those using Boc-DL-o-tyrosine, are used in the development of well-defined biomaterials . For example, modified viral capsids with attached fluorophores can self-assemble to produce systems for synthetic light harvesting .
Therapeutics
Protein bioconjugates, such as those using Boc-DL-o-tyrosine, are used in therapeutics . The attachment of polyethylene glycol (PEGylation) improves the pharmacokinetic properties of biologics by increasing their bioavailability and reducing immunogenicity .
Antibody–Drug Conjugates (ADCs)
Boc-DL-o-tyrosine is used in the creation of antibody–drug conjugates (ADCs), which combine the cytotoxicity of small-molecule drugs with the specificity of monoclonal antibodies . This allows for targeted delivery, reducing off-site effects and the resulting toxicity .
Amino Function Protection
When there is a need to protect an amino function in a synthetic project, its conversion to tert-butyl carbamate (Boc-derivative) is generally the first option . Boc-DL-o-tyrosine can be used in this context .
Safety and Hazards
When handling Boc-DL-o-tyrosine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .
Mecanismo De Acción
Target of Action
Boc-DL-o-tyrosine is a biochemical used in proteomics research . It is primarily used in the synthesis of multifunctional targets, particularly those involving amino functions . The primary targets of Boc-DL-o-tyrosine are amino functions, which often occur in the context of multifunctional targets .
Mode of Action
Boc-DL-o-tyrosine interacts with its targets through a process known as dual protection of amino functions . This involves the use of Boc-groups resulting from dual protection of amines and amides . The compound’s interaction with its targets results in the synthesis of products containing one or two Boc-groups .
Biochemical Pathways
Boc-DL-o-tyrosine affects the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants . The affected pathways lead to the production of compounds such as tocopherols, plastoquinone, ubiquinone, and others .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can impact its bioavailability .
Result of Action
The result of Boc-DL-o-tyrosine’s action is the production of tyrosine-based unnatural amino acids . These unnatural amino acids are produced in good yields and can be used in the synthesis of dipeptides, tripeptides, and tetrapeptides .
Action Environment
The action of Boc-DL-o-tyrosine can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . More research is needed to fully understand how these and other environmental factors influence the action of boc-dl-o-tyrosine .
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSXAMSICCTNAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
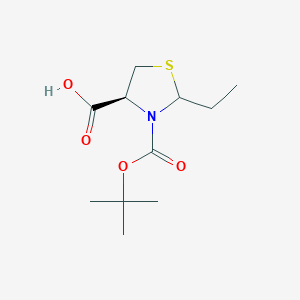

![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1463545.png)
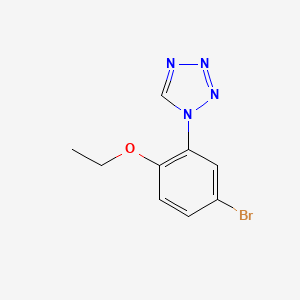
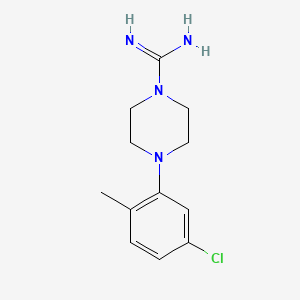

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)

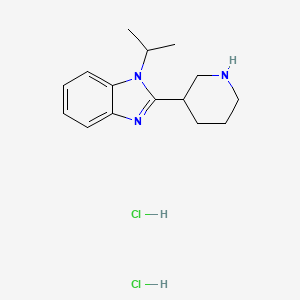
![Methyl 2-[2-(3-fluoro-4-nitrophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1463558.png)

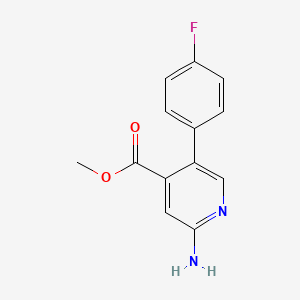
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)